molecular formula C9H10FNO2 B12959944 Ethyl 2-fluoro-5-methylisonicotinate

Ethyl 2-fluoro-5-methylisonicotinate

Cat. No.: B12959944
M. Wt: 183.18 g/mol
InChI Key: KAFICNZWUGIMPU-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Organic Synthesis

The incorporation of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal and agricultural chemistry. nih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the biological and physical characteristics of a molecule. nih.gov Introducing fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. nih.gov Consequently, fluorinated heterocycles are integral to a significant portion of pharmaceuticals and agrochemicals currently on the market. agropages.com The development of novel and efficient methods for the synthesis of fluorinated heterocycles remains a key focus in organic synthesis, driven by the continuous demand for new and improved bioactive compounds and advanced materials. nih.gov

The reactivity of the pyridine (B92270) ring can be significantly influenced by the presence of a fluorine atom. For instance, 2-fluoropyridine (B1216828) exhibits significantly higher reactivity towards nucleophilic aromatic substitution (SNAr) compared to its chloro-analogue, reacting with sodium ethoxide in ethanol (B145695) at a rate 320 times faster. researchgate.netacs.orgnih.gov This enhanced reactivity of fluoropyridines allows for SNAr reactions to proceed under milder conditions, making them valuable intermediates for the synthesis of complex molecules. acs.orgnih.gov

Overview of Pyridine Carboxylate Esters in Advanced Chemical Transformations

Pyridine carboxylate esters are versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of more complex molecules. belnauka.bybelnauka.by The ester functionality can be readily transformed into other functional groups, such as amides, hydrazides, and alcohols, providing access to a diverse array of derivatives. belnauka.by Standard esterification methods, such as the reaction of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst, are commonly employed for their synthesis. youtube.com More advanced techniques for the preparation of active esters, for example, using p-nitrophenyl or N-hydroxysuccinimidyl esters, facilitate efficient acylation reactions. nih.govresearchgate.net These esters are crucial in the synthesis of pharmaceuticals and other biologically active compounds. belnauka.by

Research Context of Ethyl 2-fluoro-5-methylisonicotinate within Pyridine Chemistry

This compound is a specific example of a fluorinated pyridine carboxylate ester. While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests significant potential as an intermediate in several areas of chemical research. The combination of a reactive 2-fluoro substituent, a nucleophilically activatable ethyl ester, and a methyl group on the pyridine ring makes it a versatile scaffold.

Based on the reactivity of related compounds, this compound is expected to be a valuable precursor for the synthesis of more complex molecules through nucleophilic substitution of the fluorine atom. researchgate.netacs.orgnih.gov The ester group can be readily modified, and the methyl group could potentially be functionalized. The synthesis of this compound would likely involve the esterification of 2-fluoro-5-methylisonicotinic acid, which in turn could be prepared from a corresponding methylpyridine derivative through oxidation and fluorination steps. agropages.comacs.org The exploration of the synthesis and reactivity of this compound and its derivatives could lead to the discovery of novel compounds with interesting biological activities or material properties.

Chemical Profile of this compound

While specific experimental data for this compound is limited in the reviewed literature, its chemical properties can be inferred from its constituent functional groups and related compounds.

Physicochemical Properties

The physicochemical properties of this compound are presented below. These values are predicted based on its structure, as detailed experimental data is not widely available.

PropertyValueSource
Molecular FormulaC9H10FNO2Inferred from structure
Molecular Weight183.18 g/molCalculated
AppearanceExpected to be a liquid or low-melting solidInferred from similar compounds
Boiling PointNot available-
Melting PointNot available-
SolubilityExpected to be soluble in common organic solventsInferred from similar compounds

Spectroscopic Data

¹H NMR: The spectrum would likely show a quartet and a triplet for the ethyl group, a singlet for the methyl group, and two signals in the aromatic region for the pyridine ring protons.

¹³C NMR: The spectrum would exhibit signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the pyridine ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

¹⁹F NMR: A singlet would be expected for the fluorine atom on the pyridine ring.

Mass Spectrometry: The molecular ion peak would be observed at m/z = 183.0696, corresponding to the exact mass of the compound.

Synthesis and Reactivity

Synthesis of this compound

A plausible synthetic route to this compound, based on established chemical transformations for similar compounds, would likely start from 5-ethyl-2-methylpyridine (B142974). wikipedia.org

Oxidation: The first step would involve the oxidation of the methyl group at the 2-position of 5-ethyl-2-methylpyridine to a carboxylic acid, yielding 5-ethyl-2-pyridinecarboxylic acid (5-ethylpicolinic acid).

Fluorination: The next step would be the introduction of a fluorine atom at the 2-position of the pyridine ring. This can be a challenging transformation, and various fluorination methods could be explored. nih.gov

Esterification: The final step would be the esterification of the resulting 2-fluoro-5-methylisonicotinic acid with ethanol in the presence of an acid catalyst to yield the target compound, this compound. youtube.com

Alternative approaches could involve the synthesis of substituted 2-amino isonicotinic acids followed by diazotization and fluorination (Balz-Schiemann reaction), or the use of halogen-exchange reactions on a corresponding chloro- or bromo-substituted precursor. acs.org

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its functional groups.

Nucleophilic Aromatic Substitution: The 2-fluoro substituent makes the C2 position of the pyridine ring highly susceptible to nucleophilic attack. researchgate.netacs.orgnih.gov This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, to generate a library of 2-substituted 5-methylisonicotinates.

Ester Group Transformations: The ethyl ester can undergo standard transformations. Hydrolysis would yield the corresponding carboxylic acid, 2-fluoro-5-methylisonicotinic acid. Amidation with various amines would produce a range of amides, and reduction would lead to the corresponding alcohol, (2-fluoro-5-methylpyridin-4-yl)methanol. belnauka.by

Methyl Group Functionalization: The methyl group at the 5-position could potentially be functionalized through radical halogenation or oxidation under specific conditions, providing another avenue for derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 2-fluoro-5-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3

InChI Key

KAFICNZWUGIMPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1C)F

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Fluoro 5 Methylisonicotinate and Its Precursors

Retrosynthetic Approaches to the Isonicotinate (B8489971) Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, readily available starting materials through a series of imaginary bond cleavages known as disconnections. slideshare.networdpress.com This process is fundamental to designing a logical and efficient synthesis.

The most logical initial disconnection for Ethyl 2-fluoro-5-methylisonicotinate targets the ester functional group. An ester is retrosynthetically cleaved at the C-O bond between the acyl group and the ethoxy group. wordpress.comlkouniv.ac.in

This disconnection corresponds to the reverse of a standard esterification reaction. studysmarter.co.uk It yields two primary synthons: a carboxylic acid (or its activated derivative) and an alcohol. For the target molecule, this translates to:

Synthon 1: An acyl cation equivalent derived from 2-fluoro-5-methylisonicotinic acid.

Synthon 2: An ethoxide anion, derived from ethanol (B145695).

The corresponding synthetic equivalents are the carboxylic acid itself (2-fluoro-5-methylisonicotinic acid) and ethanol, which react under appropriate conditions to form the ester. lkouniv.ac.in

Table 1: Retrosynthetic Disconnection of the Ester Linkage

Target MoleculeDisconnectionSynthons & Synthetic Equivalents
This compoundC(acyl)-O(ethyl) bond
  • Synthon: 2-fluoro-5-methylisonicotinoyl cation
  • Synthetic Equivalent: 2-fluoro-5-methylisonicotinic acid
  • Synthon: Ethoxide anion
  • Synthetic Equivalent: Ethanol
  • Further deconstruction of the key precursor, 2-fluoro-5-methylisonicotinic acid, requires careful consideration of how and when to introduce the fluorine and methyl substituents onto the pyridine (B92270) ring. The reactivity of the pyridine ring is significantly influenced by its substituents.

    Fluorine Introduction: The introduction of fluorine onto a pyridine ring can be challenging. Methods often involve nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring (e.g., a chloropyridine) or direct fluorination using specialized reagents. acs.orgwikipedia.org The SNAr reaction of 2-chloropyridines is a common strategy, as the reaction is often faster than with other halopyridines due to fluorine's high electronegativity. acs.org Direct C-H fluorination is another modern approach, though it can sometimes lack regioselectivity. acs.org

    Methyl Group Introduction: A methyl group can be introduced through various methods, including cross-coupling reactions on a halogenated pyridine or by starting with a pre-methylated precursor, such as a picoline (methylpyridine) derivative.

    The analysis suggests two main retrosynthetic pathways for the substituted pyridine core:

    Start with a pre-fluorinated pyridine: A commercially available fluoropyridine could be elaborated by introducing the methyl and carboxylic acid groups.

    Start with a substituted picoline: A 3-methylpyridine (B133936) (β-picoline) derivative could undergo fluorination and subsequent functionalization to install the carboxyl group.

    A practical synthesis relies on starting materials that are commercially available and affordable. sigmaaldrich.comsrdorganics.com The chemical industry provides a vast array of substituted pyridine building blocks. rsc.orgossila.comlifechemicals.com A search for precursors reveals that 2-fluoro-5-methylisonicotinic acid itself is available from specialty chemical suppliers. chemsigma.com This availability significantly simplifies the synthetic design, making the esterification of this acid the most direct and efficient route to the final product.

    Should this precursor not be available, a synthetic chemist would look for building blocks like:

    2,5-disubstituted pyridines (e.g., 2-chloro-5-methylpyridine)

    3-methylpyridine (β-picoline)

    2-fluoropyridine (B1216828)

    These would then be elaborated using established pyridine chemistry, such as lithiation followed by carboxylation, or oxidation of a methyl group to a carboxylic acid. wordpress.com

    Direct Synthesis Routes to this compound

    With the retrosynthetic analysis complete and the availability of the key acid precursor confirmed, the forward synthesis becomes straightforward.

    The most direct synthesis of this compound is the esterification of 2-fluoro-5-methylisonicotinic acid with ethanol. This reaction is typically catalyzed by a strong acid.

    Reaction Scheme: 2-fluoro-5-methylisonicotinic acid + Ethanol ⇌ this compound + Water

    Several methods can be employed for this transformation:

    Fischer Esterification: This classic method involves refluxing the carboxylic acid and an excess of the alcohol (ethanol) with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. youtube.com

    Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-fluoro-5-methylisonicotinoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester.

    Solid-Acid Catalysis: Modern, greener approaches may utilize solid-acid catalysts. These catalysts are easily removed from the reaction mixture by filtration, simplifying purification. organic-chemistry.orggoogle.com A patent for the synthesis of ethyl nicotinate, a structurally similar compound, describes using a solid acid catalyst in toluene, with reflux to remove water and drive the reaction to completion. google.com

    Table 2: Common Esterification Methods

    MethodReagentsGeneral Conditions
    Fischer EsterificationEthanol, cat. H₂SO₄ or HClReflux in excess ethanol
    Via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Ethanol, Pyridine or Et₃NTwo-step process, often at room temperature
    Solid-Acid CatalysisEthanol, Solid-acid catalyst (e.g., resin)Heating, often with water removal

    A one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers improved efficiency and reduced waste. While no specific one-pot protocol for this compound is prominently documented in the literature, a hypothetical one-pot process could be designed based on established reactions. For instance, a multi-component reaction like the Hantzsch pyridine synthesis or a variation thereof could theoretically be adapted, though controlling the specific substitution pattern (2-fluoro, 4-carboxy, 5-methyl) would be a significant regiochemical challenge.

    A more plausible one-pot scenario would involve the synthesis of the isonicotinic acid followed by in-situ esterification. For example, if 2-fluoro-5-methyl-4-bromopyridine were used as a precursor, it could undergo lithium-halogen exchange, followed by quenching with dry ice (solid CO₂) to form the lithium carboxylate. Subsequent addition of ethanol and an acid catalyst to the same reaction vessel could then directly yield the final ester product, bypassing the isolation of the intermediate carboxylic acid.

    Chemical Reactivity and Transformations of Ethyl 2 Fluoro 5 Methylisonicotinate

    Functional Group Interconversions on the Ester Group

    The ethyl ester group of ethyl 2-fluoro-5-methylisonicotinate is a primary site for functional group interconversion, allowing for its transformation into other functionalities such as carboxylic acids and different ester derivatives. These reactions are fundamental in modifying the compound's physical and chemical properties.

    One of the most common transformations is the hydrolysis of the ester to its corresponding carboxylic acid, 2-fluoro-5-methylisonicotinic acid. This reaction is typically carried out under basic conditions, for example, by heating with a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water. The resulting carboxylate salt is then neutralized with an acid to yield the final carboxylic acid product.

    Transesterification is another important reaction of the ester group. This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst to exchange the ethyl group for another alkyl or aryl group. For instance, reaction with methanol can produce mthis compound. This transformation can be catalyzed by either acids or bases. The choice of catalyst and reaction conditions can influence the reaction rate and yield. researchgate.net

    Reaction Reagents and Conditions Product
    Hydrolysis1. NaOH, Methanol/Water, Heat; 2. HCl2-fluoro-5-methylisonicotinic acid
    TransesterificationMethanol, Acid or Base CatalystMthis compound

    Reactions Involving the Fluorine Atom on the Pyridine (B92270) Ring

    The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This makes it a key site for introducing a wide range of substituents onto the pyridine core.

    Nucleophilic Aromatic Substitution (SNAr) Reactions

    Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the fluoride (B91410) ion, a good leaving group in this context, results in the substituted product. masterorganicchemistry.com

    A diverse array of nucleophiles can be employed in these reactions, including alkoxides, phenoxides, thiophenolates, and amines. For example, reacting this compound with a primary or secondary amine in a suitable solvent, often in the presence of a base, can yield the corresponding 2-amino-5-methylisonicotinate derivatives. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and selectivity. Common solvents for SNAr reactions include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), although other solvents like alcohols and ethers can also be used. acsgcipr.org

    Nucleophile Typical Conditions Product Type
    Primary/Secondary AmineBase (e.g., K₂CO₃), DMF, HeatEthyl 2-(alkyl/arylamino)-5-methylisonicotinate
    Alcohol (as alkoxide)Strong Base (e.g., NaH), THFEthyl 2-alkoxy-5-methylisonicotinate
    Thiol (as thiolate)Base (e.g., Cs₂CO₃), AcetonitrileEthyl 2-(alkyl/arylthio)-5-methylisonicotinate

    Halogen Exchange Reactions

    While the fluorine atom is a good leaving group in SNAr reactions, it can also be replaced by other halogens through halogen exchange (HALEX) reactions. This transformation is valuable for creating precursors for further synthetic manipulations, such as cross-coupling reactions. For instance, treatment of this compound with a chloride source, such as phosphorus oxychloride or a metal chloride, can lead to the formation of ethyl 2-chloro-5-methylisonicotinate. Similarly, bromo and iodo derivatives can be prepared using appropriate halogenating agents. These reactions often require elevated temperatures to proceed efficiently.

    Transformations at the Methyl Group

    The methyl group at the 5-position of the pyridine ring, while generally less reactive than the ester and fluoro groups, can also be chemically modified through oxidation and radical reactions.

    Oxidation Reactions

    The methyl group can be oxidized to various higher oxidation states, such as a hydroxymethyl, formyl, or carboxyl group. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, controlled oxidation using a mild oxidizing agent can convert the methyl group to a hydroxymethyl group, yielding ethyl 2-fluoro-5-(hydroxymethyl)isonicotinate. More potent oxidizing agents, such as potassium permanganate, can lead to the formation of the corresponding carboxylic acid.

    Oxidizing Agent Product
    Mild Oxidizing Agent (e.g., SeO₂)Ethyl 2-fluoro-5-formylisonicotinate
    Strong Oxidizing Agent (e.g., KMnO₄)2-fluoro-4-(ethoxycarbonyl)pyridine-5-carboxylic acid

    Radical Reactions

    The methyl group is also susceptible to radical reactions, particularly radical halogenation. In the presence of a radical initiator, such as N-bromosuccinimide (NBS) and a light source or a radical initiator like benzoyl peroxide, the methyl group can be brominated to form ethyl 2-fluoro-5-(bromomethyl)isonicotinate. This brominated intermediate is a versatile synthon that can be used in a variety of subsequent nucleophilic substitution reactions to introduce a wide range of functional groups at this position.

    Reaction Reagents and Conditions Product
    Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, HeatEthyl 5-(bromomethyl)-2-fluoroisonicotinate

    Advanced Characterization Techniques in Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing chemists to piece together the molecular puzzle.

    Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for establishing the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the electronegativity of adjacent atoms and the presence of anisotropic effects from π-systems. chemicalbook.comucl.ac.uk

    For Ethyl 2-fluoro-5-methylisonicotinate, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the ethyl ester group, and the protons of the methyl group. The aromatic protons, H-3 and H-6, would appear as singlets or narrow doublets due to the substitution pattern. The fluorine atom at C-2 and the methyl group at C-5 significantly influence the chemical shifts of the ring protons. The electron-withdrawing fluorine atom deshields nearby protons, shifting them downfield, while the electron-donating methyl group has a shielding effect. reddit.com The ethyl group will present as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from coupling to each other. chemicalbook.com

    The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The positions of the substituents on the pyridine ring are confirmed by the chemical shifts of the carbon atoms. The carbon atom bonded to the fluorine (C-2) will exhibit a large downfield shift due to fluorine's high electronegativity and will appear as a doublet due to one-bond ¹J(C-F) coupling. spectrabase.comfluorine1.ru The other ring carbons (C-3, C-4, C-5, and C-6) will also have characteristic shifts influenced by the substituents. nih.govresearchgate.netchemicalbook.com The carbonyl carbon (C=O) of the ester group is typically found in the 160-170 ppm region, while the carbons of the ethyl and methyl groups appear in the upfield region of the spectrum. libretexts.org

    Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on data from analogous compounds like ethyl isonicotinate (B8489971) chemicalbook.comshd-pub.org.rs, 2-fluoropyridine (B1216828) chemicalbook.comchemicalbook.com, and methylpyridines chemicalbook.comchemicalbook.com. Actual experimental values may vary.)

    Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
    H-3~8.2-Doublet, coupling to ¹⁹F
    H-6~8.5-Singlet
    C-2-~164 (d, ¹J(C-F) ≈ 240-250 Hz)Coupled to F
    C-3-~115 (d, ²J(C-F) ≈ 35-45 Hz)Coupled to F and H-3
    C-4-~150No direct H attachment
    C-5-~135No direct H attachment
    C-6-~148Coupled to H-6
    -CH₃ (on ring)~2.4~18Singlet
    -COOCH₂CH₃~4.4 (q)~62Quartet coupled to -CH₃
    -COOCH₂CH₃~1.4 (t)~14Triplet coupled to -CH₂-
    C=O-~165Ester carbonyl region

    Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. huji.ac.ilnih.gov

    In this compound, the ¹⁹F NMR spectrum would display a single signal corresponding to the fluorine atom at the C-2 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. For 2-fluoropyridine, the chemical shift is typically observed in the range of -60 to -70 ppm relative to a CFCl₃ standard. fluorine1.ruspectrabase.com The signal would be split into a doublet by the adjacent proton at C-3 (³J(F-H) coupling), providing direct evidence for the fluorine's regiochemical position. Further couplings to other protons or carbons, such as a four-bond coupling to H-6 or a two-bond coupling to C-3, can also be observed, reinforcing the structural assignment. researchgate.netuoa.gr

    While one-dimensional NMR spectra provide essential data, complex structures often require two-dimensional (2D) NMR experiments to resolve ambiguities and definitively map out molecular connectivity.

    COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group. youtube.com The absence of a correlation between the H-3 and H-6 aromatic protons would confirm their separation by more than three bonds, consistent with the 1,2,4,5-substitution pattern. researchgate.net

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹J(C-H) coupling). columbia.edu An HSQC spectrum would show cross-peaks connecting the ¹H signals of H-3, H-6, the ring methyl, and the ethyl group to their corresponding ¹³C signals, allowing for unambiguous assignment of the carbon resonances for all protonated carbons.

    HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it reveals long-range correlations (typically 2-4 bonds) between protons and carbons. youtube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For the target molecule, key HMBC correlations would be expected between:

    H-3 and carbons C-2, C-4, and C-5.

    H-6 and carbons C-4, C-5, and the carbonyl carbon.

    The methyl protons (-CH₃) and carbons C-4, C-5, and C-6.

    The ethyl methylene protons (-OCH₂-) and the carbonyl carbon (C=O). These correlations would unequivocally confirm the positions of the fluoro, methyl, and ethyl isonicotinate groups on the pyridine ring. columbia.edu

    Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

    Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

    High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the ion. For this compound (molecular formula C₉H₁₀FNO₂), HRMS would be used to confirm the mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The experimentally measured mass would be compared to the calculated exact mass, with an error of less than 5 ppm being a strong confirmation of the proposed molecular formula.

    Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, nitrogen-containing heterocyclic compounds. nih.gov It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it ideal for determining the molecular weight via HRMS. nih.gov

    When fragmentation is induced (e.g., in tandem MS or MS/MS experiments), the resulting pattern provides valuable structural clues. For this compound, characteristic fragmentation pathways would be expected:

    Loss of an ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester would result in a significant fragment.

    Loss of an ethoxy group (-OCH₂CH₃): This would lead to the formation of a fluorinated methyl-pyridyl acylium ion. chemistrynotmystery.com

    McLafferty Rearrangement: Esters containing gamma-hydrogens can undergo this characteristic rearrangement, leading to the loss of an alkene (ethene in this case). chemistrynotmystery.comdocbrown.info

    Cleavage of the Pyridine Ring: Under higher energy conditions, the stable aromatic ring can also fragment, though this is generally less common than the loss of substituents. nih.gov

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, typically showing wavenumber (cm⁻¹) on the x-axis and transmittance or absorbance on the y-axis.

    For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct functional groups. The presence of a carbonyl group (C=O) from the ethyl ester is typically one of the most intense and easily identifiable peaks, appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibration of the ester would also be prominent, usually found in the 1200-1300 cm⁻¹ range.

    The aromatic pyridine ring gives rise to characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. The substitution pattern on the ring, including the fluorine and methyl groups, influences the exact position and appearance of these peaks. The C-F bond, a key feature of this molecule, would produce a strong absorption band typically in the 1000-1400 cm⁻¹ range. Additionally, the C-H stretching vibrations of the methyl and ethyl groups would be observed around 2850-3000 cm⁻¹.

    While a specific experimental spectrum for this compound is not publicly available, the expected IR absorption peaks can be summarized based on the analysis of its constituent functional groups and data from related compounds like ethyl isonicotinate. researchgate.net

    Functional GroupExpected Absorption Range (cm⁻¹)
    C-H (Aromatic)3000 - 3100
    C-H (Aliphatic)2850 - 3000
    C=O (Ester)1720 - 1740
    C=C, C=N (Aromatic Ring)1400 - 1600
    C-O (Ester)1200 - 1300
    C-F1000 - 1400

    This table is generated based on typical infrared absorption frequencies for the respective functional groups.

    Elemental Analysis for Compositional Verification

    Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method provides a crucial check for the purity and empirical formula of a synthesized molecule. For this compound, with the chemical formula C₉H₁₀FNO₂, the theoretical elemental composition can be calculated based on its molecular weight.

    The process typically involves the high-temperature combustion of a small, precisely weighed sample. The combustion products (CO₂, H₂O, N₂, etc.) are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The presence of fluorine is often determined by a separate method, such as ion chromatography after combustion and absorption.

    The experimentally determined percentages are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For a related compound, Ethyl 2-chloro-5-methylisonicotinate, a purity of 97% has been reported. sigmaaldrich.com

    ElementTheoretical Percentage (%)
    Carbon (C)59.02
    Hydrogen (H)5.50
    Fluorine (F)10.37
    Nitrogen (N)7.65
    Oxygen (O)17.46

    This table presents the calculated theoretical elemental composition for this compound (C₉H₁₀FNO₂).

    X-ray Crystallography for Solid-State Structural Determination

    The technique involves directing a beam of X-rays onto the crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

    While a specific crystal structure for this compound is not available in the public domain, analysis of related structures, such as other substituted pyridines and ethyl esters, provides insight into the expected structural features. researchgate.net The pyridine ring would be essentially planar, with the ethyl ester group, methyl group, and fluorine atom positioned in the plane or slightly out of the plane of the ring. The conformation of the ethyl group relative to the carbonyl and the pyridine ring would be a key structural detail revealed by this technique. The crystal packing would likely be influenced by intermolecular interactions such as dipole-dipole forces and potentially weak C-H···O or C-H···F hydrogen bonds.

    For a related isomer, cis-3,5-difluoropiperidine hydrochloride, X-ray crystallography revealed a 1,3-diaxial orientation of the fluorine atoms in the solid state. nih.gov This highlights the power of X-ray crystallography in determining subtle stereochemical details.

    ParameterDescription
    Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
    Space GroupThe space group provides a complete description of the symmetry of the crystal structure.
    Unit Cell DimensionsThese are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
    ZThe number of molecules in the unit cell.
    Bond LengthsThe precise distances between bonded atoms (e.g., C-C, C=O, C-F).
    Bond AnglesThe angles formed between three connected atoms (e.g., O-C-C).
    Torsion AnglesThe dihedral angles that define the conformation of the molecule.

    This table outlines the key parameters that would be determined from an X-ray crystallographic analysis of this compound.

    Computational and Theoretical Studies

    Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

    Electronic structure calculations are fundamental to modern computational chemistry, providing a basis for understanding and predicting the behavior of chemical systems. For a molecule such as Ethyl 2-fluoro-5-methylisonicotinate, these methods can elucidate its geometry, stability, and electronic properties with high accuracy. capes.gov.brnih.govcapes.gov.br

    The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy arrangement of atoms. For this compound, methods like DFT, often using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine bond lengths, bond angles, and dihedral angles.

    Table 1: Predicted Structural Parameters for a Model Pyridine (B92270) Ring System This table presents typical bond lengths and angles for a pyridine ring optimized using DFT methods, which would be foundational for analyzing this compound. The data is representative of pyridine derivatives.

    ParameterTypical Value (DFT)
    C-N Bond Length~1.34 Å
    C-C Bond Length~1.39 Å
    C-H Bond Length~1.08 Å
    C-N-C Angle~117°
    C-C-N Angle~124°
    C-C-C Angle~118°

    Once the optimized geometry is obtained, electronic properties can be calculated to understand the molecule's reactivity.

    Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap implies high stability and low reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the methyl group, while the LUMO would be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing fluorine and ester groups. DFT studies on similar fluorinated pyridine derivatives have calculated HOMO-LUMO gaps to be in the range of 4-5 eV. ekb.eg

    Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. nih.gov It is invaluable for predicting how a molecule will interact with other species. nih.gov For this compound, the MEP map would show regions of negative potential (electron-rich, colored in red) and positive potential (electron-poor, colored in blue). researchgate.net The most negative potential is anticipated around the pyridine nitrogen atom and the carbonyl oxygen of the ester, indicating sites susceptible to electrophilic attack. Regions of positive potential would be found around the hydrogen atoms and near the carbon atom bonded to fluorine, highlighting sites for nucleophilic attack. nih.gov

    Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Pyridine System This table provides an example of HOMO, LUMO, and energy gap values calculated for a related dihydropyridine (B1217469) derivative using DFT, illustrating the type of data generated in such studies. ekb.eg

    Molecular OrbitalEnergy (eV) - DFT Method
    HOMO-6.31
    LUMO-1.97
    Energy Gap (ΔE)4.34

    Spectroscopic Property Prediction and Interpretation

    Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental results and the structural confirmation of synthesized compounds. nih.gov

    DFT calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for the optimized molecular structure, the chemical shifts can be predicted relative to a standard reference (e.g., tetramethylsilane). This computational prediction is a powerful tool for assigning peaks in an experimental spectrum, especially for complex molecules with many similar signals. For this compound, this would help in unambiguously assigning the protons and carbons of the pyridine ring and the ethyl ester group.

    Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculation provides the frequencies of the normal modes of vibration and their corresponding intensities. This allows for a detailed assignment of the experimental spectra. Key vibrational modes for this compound would include:

    Pyridine ring stretching: Typically observed in the 1400-1600 cm⁻¹ region. researchgate.net

    C-F stretching: A strong absorption, expected in the 1200-1300 cm⁻¹ range.

    C=O stretching (ester): A very strong and characteristic band, usually around 1720-1740 cm⁻¹.

    C-H stretching (methyl and ethyl): Found in the 2800-3000 cm⁻¹ region.

    Computational analysis can also reveal how different vibrational modes are coupled. For instance, studies on pyridine-borane complexes have shown that the formation of new bonds significantly perturbs the vibrational modes of the pyridine ring, causing shifts in their frequencies that can be precisely modeled by DFT. nih.govacs.org This demonstrates the sensitivity of vibrational spectroscopy and its computational prediction to the electronic environment.

    Table 3: Key Vibrational Frequencies of Pyridine and Expected Ranges for its Derivatives This table, based on experimental and computational studies of pyridine, provides a reference for the assignment of vibrational spectra for substituted pyridines like this compound. cdnsciencepub.comcdnsciencepub.com

    Vibrational ModeTypical Frequency Range (cm⁻¹)
    Ring Breathing (ν₁)~990 - 1030
    C-H in-plane bending~1030 - 1250
    Ring Stretching (ν₈ₐ, ν₈ᵦ)~1580 - 1610
    C-H out-of-plane bending~700 - 900

    Reaction Mechanism Elucidation through Computational Modeling

    Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally. capes.gov.brnih.govnih.gov

    For this compound, a reaction of significant interest is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. The presence of the electron-withdrawing ester group and the ring nitrogen enhances the electrophilicity of the pyridine ring, making it susceptible to such attacks, particularly at the C2 position.

    Computational studies can model the entire reaction coordinate for an SNAr reaction. This involves:

    Reactant Complex: Modeling the initial interaction between the pyridine derivative and the incoming nucleophile.

    Transition State (TS): Locating the highest energy point on the reaction pathway, which corresponds to the formation of the C-nucleophile bond and the breaking of the C-F bond. The activation energy (the energy difference between the TS and the reactants) can be calculated, providing a measure of the reaction rate.

    Intermediate: Characterizing the stability of the Meisenheimer complex, the anionic intermediate formed during the reaction.

    Product Complex: Modeling the final state after the fluoride (B91410) ion has departed.

    Studies on the reactions of other fluorinated pyridines have utilized computational methods to understand selectivity and reactivity. For example, research on the C-H activation versus C-F activation of fluoropyridines at metal centers shows how computational modeling can predict which reaction pathway is more favorable under specific conditions. psu.edu Similarly, the mechanism of direct C-H fluorination of pyridines has been investigated, demonstrating how theory can complement experimental findings to build a complete mechanistic picture. nih.gov

    Transition State Analysis

    There is no specific information available in the reviewed literature regarding the transition state analysis of reactions involving this compound. This type of analysis is crucial for determining the energy barriers and mechanisms of chemical reactions. It involves locating the transition state structure—the highest energy point along the reaction coordinate—which provides critical data on the reaction's feasibility and kinetics.

    Reaction Pathway Mapping

    Detailed reaction pathway mapping for this compound has not been published. Such studies would typically involve computational methods to chart the energetic landscape of a chemical transformation, identifying intermediates, transition states, and the most favorable reaction routes.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations provide a virtual window into the behavior of molecules over time, offering insights into their dynamic properties, interactions, and conformational preferences.

    Conformational Analysis

    Specific conformational analysis studies for this compound are not found in the available literature. A conformational analysis would investigate the different spatial arrangements of the atoms in the molecule (conformers) that can be interconverted by rotation about single bonds. This is essential for understanding how the molecule's shape influences its physical properties and biological activity.

    Solvent Effects on Reactivity

    While the influence of solvents on chemical reactions is a well-studied area, specific research detailing the solvent effects on the reactivity of this compound is not available. Such studies would explore how different solvents might alter reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states.

    Applications As a Synthetic Intermediate in Complex Molecule Synthesis

    Precursor in the Synthesis of Bioactive Compounds

    The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity, metabolic stability, and pharmacokinetic properties. Ethyl 2-fluoro-5-methylisonicotinate serves as a crucial starting material for the synthesis of a variety of bioactive compounds.

    Pharmaceutical Class Potential Application of Fluorinated Pyridine (B92270) Core
    Kinase InhibitorsTargeting ATP-binding sites
    GPCR ModulatorsEnhancing receptor binding affinity and selectivity
    Antiviral AgentsImproving metabolic stability
    Antibacterial AgentsIncreasing cell permeability

    Agrochemical Synthesis

    In the realm of agrochemicals, fluorinated compounds have demonstrated significant potential as herbicides, insecticides, and fungicides. The trifluoromethylpyridine moiety, for instance, is a key active fragment in the discovery of new pesticides. While direct evidence of this compound's application is limited, its structural similarity to known agrochemical precursors suggests its potential as a valuable intermediate. For example, derivatives of isonicotinate (B8489971) esters have been investigated for their activity as insect attractants, highlighting the potential for this class of compounds in pest management strategies.

    Building Block for Advanced Heterocyclic Scaffolds

    The reactivity of the 2-fluoro substituent on the pyridine ring makes this compound an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity is harnessed to construct more elaborate heterocyclic systems.

    Fused Ring Systems

    The synthesis of fused heterocyclic systems is a cornerstone of modern synthetic chemistry, as these scaffolds are prevalent in natural products and medicinally important compounds. This compound can serve as a precursor for the synthesis of various fused ring systems, such as pyrido[2,3-b]pyrazines or other nitrogen-containing polycycles. The fluoro group can be displaced by a dinucleophile, leading to the formation of a new fused ring. This approach offers a convergent strategy for the rapid assembly of complex molecular frameworks.

    Poly-functionalized Pyridine Derivatives

    The inherent reactivity of the fluoro group and the ester functionality allows for the sequential and regioselective introduction of various substituents onto the pyridine ring. This enables the synthesis of highly decorated and poly-functionalized pyridine derivatives. Such compounds are of great interest in drug discovery and materials science, where precise control over the spatial arrangement of functional groups is crucial for tuning the properties of the final molecule.

    Role in Material Science Applications

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.